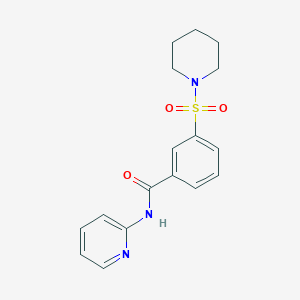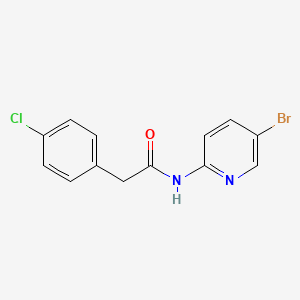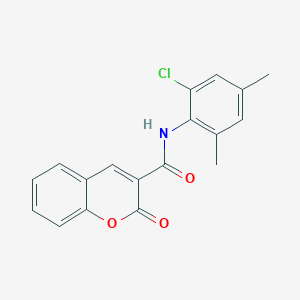
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, also known as MDPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDPC has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may contribute to its antioxidant activity. Additionally, 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been found to decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its relatively low cost, high purity, and stability. However, it also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. One possible direction is to investigate its potential applications in the treatment of various diseases, including cancer, infectious diseases, and oxidative stress-related diseases. Another direction is to explore its mechanism of action and to identify its molecular targets. Additionally, further studies are needed to optimize the synthesis and formulation of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid to improve its bioavailability and efficacy.
Méthodes De Synthèse
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3,5-diphenylpyrazole with methyl vinyl ketone and the reaction of 3,5-diphenylpyrazole with ethyl acetoacetate. The latter method involves the condensation of 3,5-diphenylpyrazole with ethyl acetoacetate in the presence of acetic anhydride and pyridine, followed by the hydrolysis of the resulting product with hydrochloric acid to obtain 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant activities. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against various microorganisms. It has also been found to have antioxidant activity, which may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-15(17(21)22)16(20)19(14-10-6-3-7-11-14)18(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCTCQUUVIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)
![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
